molecular formula C7H9BrN2OS B1374061 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole CAS No. 1340436-02-3

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Cat. No.: B1374061
CAS No.: 1340436-02-3
M. Wt: 249.13 g/mol
InChI Key: OJBZZQGPZIRQEX-UHFFFAOYSA-N
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Description

2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole (CID 63383726) is a high-purity brominated heterocyclic compound with the molecular formula C7H9BrN2OS, serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research . The 1,3,4-thiadiazole scaffold is a privileged structure in anticancer agent development, with documented research showing that analogous compounds exhibit potent in vitro activities against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . The core 1,3,4-thiadiazole structure is known to interact with critical biological targets; derivatives have demonstrated mechanisms of action including inhibition of key enzymes like dihydrofolate reductase (DHFR), as supported by molecular docking studies, and can function as protein kinase inhibitors . The presence of the bromine atom at the 2-position makes this compound an excellent electrophilic site for further functionalization via cross-coupling reactions and nucleophilic substitutions, while the oxan-4-yl (tetrahydropyran) group contributes desirable pharmacokinetic properties such as improved solubility and metabolic stability . This reagent is specifically designed for the synthesis of novel chemical entities, particularly in constructing targeted libraries for screening against various cancer biological targets . 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZZQGPZIRQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Predicting the Metabolic Stability of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole: A Framework for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Early assessment of this parameter is essential to guide medicinal chemistry efforts and mitigate late-stage attrition. This guide provides a comprehensive framework for predicting the metabolic fate of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, a novel chemical entity featuring a brominated thiadiazole core coupled with a saturated oxane ring. By integrating structural analysis, in silico modeling, and robust in vitro experimental protocols, we present a self-validating system for researchers and drug development professionals to generate a reliable metabolic profile, identify potential liabilities, and inform subsequent optimization strategies.

Introduction: The Imperative of Metabolic Profiling

In the journey from a chemical hit to a clinical candidate, understanding how a compound is processed by the body's metabolic machinery is paramount. The liver, the primary site of drug metabolism, employs a host of enzymes to transform xenobiotics, primarily through Phase I (functionalization) and Phase II (conjugation) reactions.[2] The rate of this biotransformation, termed metabolic stability, dictates the intrinsic clearance of a compound.[1] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is excessively stable could accumulate and lead to toxicity.

This guide focuses on 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole . Its unique architecture presents a compelling case study for metabolic prediction:

  • The 1,3,4-Thiadiazole Core: This heterocyclic scaffold is a privileged structure in medicinal chemistry, often associated with favorable pharmacokinetic properties and inherent metabolic stability.[3][4]

  • The Bromo Substituent: Halogenation is a common strategy in drug design. The presence of bromine can block a potential site of metabolism or alter the electronic properties of the ring, thereby influencing the metabolic fate of the entire molecule.[5][6]

  • The Oxane Moiety: As a saturated aliphatic ring, the oxane group provides potential sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[7]

Our objective is to dissect this molecule, predict its metabolic "soft spots," and provide detailed, field-proven protocols for experimental validation.

Structural Analysis and Putative Metabolic Pathways

A foundational analysis of the molecule's structure allows us to form hypotheses about its likely metabolic fate. Each functional group represents a potential site for enzymatic attack.

  • 1,3,4-Thiadiazole Ring: The aromatic 1,3,4-thiadiazole ring is generally considered to be electron-deficient and relatively resistant to oxidative metabolism by CYPs.[8] Its stability is a key reason for its prevalence in drug candidates.[9]

  • C-Br Bond: The carbon-bromine bond at the 2-position is a potential site for metabolism. While oxidative dehalogenation is possible, the bromine atom can also act as a metabolic shield, sterically and electronically hindering enzymatic access to that position. This can beneficially increase the molecule's duration of action.[6][10]

  • Oxane Ring: The saturated oxane ring is the most probable site of initial metabolic attack. Aliphatic hydroxylation, catalyzed by CYP enzymes (particularly from the CYP3A4, 2D6, and 2C9 families), is a common metabolic pathway for such moieties.[11] The methylene carbons adjacent to the ether oxygen or at other positions are all potential hydroxylation sites. Ring opening of the oxane moiety is also a possibility, though generally a less common metabolic route compared to hydroxylation.[12]

Based on this analysis, the primary metabolic liabilities are hypothesized to be on the oxane ring.

Caption: Putative metabolic pathways for the target compound.

In Silico Prediction of Metabolic Stability

Before committing to resource-intensive wet lab experiments, computational models can provide valuable early insights.[13] These tools use algorithms trained on large datasets of known compounds to predict metabolic properties.[14][15]

Methodology: Ligand-based in silico tools analyze a molecule's structure to identify potential Sites of Metabolism (SoM) and predict its overall stability class (e.g., low, medium, high clearance). These methods compare the query molecule to a database of compounds with known metabolic fates.[13]

Hypothetical In Silico Results: The following table summarizes the kind of output one might expect from a computational platform.

Parameter PredictedResultConfidenceImplication for Drug Development
Primary Site of Metabolism C-H bonds on the Oxane RingHighThe oxane moiety is a metabolic "hotspot." Modifications here could enhance stability.
Secondary Site of Metabolism C-Br bond (Dehalogenation)LowDebromination is a less likely but possible metabolic route.
HLM Stability Class Medium ClearanceMediumThe compound will likely be cleared by the liver at a moderate rate.
Hepatocyte Stability Class Medium ClearanceMediumConfirms HLM prediction; suggests Phase II metabolism is not a dominant clearance pathway.

This data is illustrative and should be confirmed experimentally.

In Vitro Experimental Assessment: Protocols and Rationale

In vitro assays using liver-derived systems are the gold standard for early-stage metabolic stability assessment.[16] They provide quantitative data that can be used to rank-order compounds and predict in vivo pharmacokinetic parameters.[17]

Liver Microsomal Stability Assay

This assay is the workhorse for evaluating Phase I metabolism, as liver microsomes are subcellular fractions rich in CYP enzymes.[18][19]

Expertise & Causality Behind the Protocol: The goal is to measure the disappearance of the parent compound over time in the presence of metabolically active enzymes. The protocol is designed to ensure that metabolism is the only reason for compound loss.

  • Test System: Pooled human liver microsomes (HLM) are used to average out inter-individual variability in enzyme expression.[20]

  • Cofactor: The reaction is initiated by adding NADPH (Nicotinamide adenine dinucleotide phosphate), an essential cofactor for CYP450 enzyme activity.[18] A control incubation without NADPH is critical to identify any non-CYP-mediated degradation.

  • Incubation: Performed at 37°C to mimic physiological conditions.

  • Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile. This simultaneously quenches enzymatic activity and precipitates proteins, preparing the sample for analysis.[21]

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer. Keep on ice.

    • Prepare a 100 µM stock solution of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole in DMSO.

    • Prepare stock solutions for positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).

  • Reaction Mixture Setup (per time point):

    • In a 96-well plate, combine phosphate buffer and liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Add the test compound stock solution to reach a final concentration of 1 µM.

    • Control Well: Prepare a parallel set of wells containing no NADPH to assess non-enzymatic degradation.

  • Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the NADPH solution to all wells (except the -NADPH control).

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point relative to the internal standard.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural log of this percentage versus time gives a linear slope (k).

  • Half-Life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Caption: Integrated workflow for metabolic stability assessment.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for characterizing the metabolic stability of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole. By beginning with a structural analysis and in silico predictions, researchers can form an educated hypothesis about the molecule's metabolic fate, focusing on the oxane ring as the likely site of Phase I metabolism. The subsequent application of detailed in vitro protocols for both liver microsomes and hepatocytes provides the quantitative data needed to confirm these predictions and calculate key pharmacokinetic parameters like intrinsic clearance.

The integrated assessment of these results provides a holistic view of the compound's metabolic profile. This knowledge is critical for making informed decisions: whether to advance the compound as is, or to undertake structural modifications—for example, at the identified "hotspots" on the oxane ring—to fine-tune its metabolic stability and optimize its potential as a therapeutic agent. The next logical step following this assessment would be a metabolite identification study to confirm the exact chemical structures of the metabolites formed.

References

  • Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). Google Books.
  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning. Retrieved February 14, 2026, from [Link]

  • Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 14, 2026, from [Link]

  • Hepatocyte Stability. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018). PMC. Retrieved February 14, 2026, from [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. (2019). PubMed. Retrieved February 14, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Termedia. Retrieved February 14, 2026, from [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (n.d.). NIH. Retrieved February 14, 2026, from [Link]

  • Microsomal Stability. (n.d.). Evotec. Retrieved February 14, 2026, from [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). Corning. Retrieved February 14, 2026, from [Link]

  • In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. Retrieved February 14, 2026, from [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Metabolism of bromide and its interference with the metabolism of iodine. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. (2022). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • In-Silico Stability Predictors: Investigation of Performance Towards balanced Experimental Data. (2024). bioRxiv. Retrieved February 14, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Retrieved February 14, 2026, from [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. Retrieved February 14, 2026, from [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Metabolic stability screen for drug discovery using cassette analysis and column switching. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical. Retrieved February 14, 2026, from [Link]

  • Stability Analysis. (n.d.). Aganitha AI Inc. Retrieved February 14, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved February 14, 2026, from [Link]

  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (2019). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for oxadiazoles or pyridines in GLP-1 analogs, anti-infectives, and kinase inhibitors. However, the introduction of the 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole substrate presents distinct synthetic challenges. The electron-deficient nature of the thiadiazole ring activates the C-Br bond for oxidative addition but simultaneously renders it susceptible to nucleophilic aromatic substitution (SNAr) by hydroxide bases. Furthermore, the N/S-rich heterocycle poses a high risk of Palladium catalyst poisoning via non-productive coordination.

This guide provides two validated protocols designed to balance reactivity with catalyst stability, ensuring high yields while minimizing dehalogenation and hydrolysis byproducts.

Chemical Analysis & Mechanistic Strategy

Substrate Properties[1][2]
  • Substrate: 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

  • Electronic State: Highly

    
    -deficient. The C2-position is strongly electrophilic.
    
  • Steric Environment: The oxan-4-yl (tetrahydropyran-4-yl) group at C5 adds moderate bulk but is chemically inert under standard coupling conditions.

  • Key Risks:

    • Catalyst Poisoning: The N3/N4 nitrogens and the sulfur atom can displace weak ligands (like PPh3), forming inactive Pd-complexes.

    • Hydrolysis: Strong bases (NaOH, KOH) or high temperatures can lead to the formation of the 2-hydroxy-thiadiazole byproduct via SNAr.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard catalytic cycle alongside the specific failure modes associated with thiadiazole substrates.

SuzukiMechanism Start Substrate: 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole OxAdd Oxidative Addition (Ar-Pd(II)-Br) Start->OxAdd + Pd(0) Poison FAILURE MODE A: Catalyst Poisoning (Pd Coordinated to N/S) Start->Poison Weak Ligands (e.g., PPh3) Hydrolysis FAILURE MODE B: Hydrolysis (SNAr) (Formation of OH-Thiadiazole) Start->Hydrolysis Strong Base / High T (OH- attack) Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Boronic Acid + Base Prod Product: Biaryl Thiadiazole TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 1: Catalytic cycle distinguishing productive coupling from thiadiazole-specific failure modes.

Optimization Strategy

Catalyst Selection
  • Avoid: Pd(PPh3)4. The monodentate phosphine ligands are easily displaced by the thiadiazole nitrogens, leading to catalyst death (precipitation of Pd black).

  • Recommended: Pd(dppf)Cl2·DCM . The bidentate ferrocenyl ligand creates a wide bite angle and binds tightly to Pd, resisting displacement by the substrate.

  • High Performance: XPhos Pd G3 . For sterically hindered coupling partners, this precatalyst ensures rapid oxidative addition and stability.

Base & Solvent Systems[3]
  • Base: Use K3PO4 or Na2CO3 . Avoid hydroxides (NaOH). If the boronic acid is protodeboronation-prone (e.g., 2-pyridyl), use KF or CsF .

  • Solvent: 1,4-Dioxane/Water (4:1) is the gold standard. It solubilizes the polar thiadiazole while maintaining a high reflux temperature (100°C) to drive the reaction.

Experimental Protocols

Protocol A: The "Robust" Method (Standard Partners)

Best for: Coupling with phenyl, substituted phenyl, or stable heteroaryl boronic acids.

Reagents:

  • 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv / 5 mol%)

  • Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) [Concentration: 0.1 M]

Procedure:

  • Charge a reaction vial with the thiadiazole substrate, boronic acid, and Na2CO3.

  • Add the solvent mixture (Dioxane/Water).[1][2][3][4]

  • Degassing (Critical): Sparge with Nitrogen or Argon for 10 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Add Pd(dppf)Cl2·DCM rapidly against a positive flow of inert gas.

  • Seal the vessel and heat to 90°C for 4–16 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na2SO4, and concentrate.

Protocol B: The "High-Activity" Method (Challenging Partners)

Best for: Sterically hindered boronic acids or unstable 2-heteroaryl boronates.

Reagents:

  • 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole (1.0 equiv)

  • Boronic Acid / Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (0.02 – 0.05 equiv)

  • K3PO4 (Tribasic Potassium Phosphate) (2.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

  • Combine substrate, boronate, and XPhos Pd G3 in the vessel.

  • Add degassed solvent and aqueous K3PO4 (can be added as a 2M solution).

  • Heat to 60–80°C . (Note: Lower temperature helps prevent protodeboronation of unstable partners).

  • Monitor by LCMS every 2 hours. XPhos systems are typically faster.

Data Summary & Comparison

ParameterProtocol A (Robust)Protocol B (High-Activity)
Catalyst Pd(dppf)Cl2·DCMXPhos Pd G3
Ligand Type Bidentate (Chelating)Bulky Monodentate (Buchwald)
Base Na2CO3K3PO4
Solvent Dioxane / H2O (4:1)THF / H2O (10:1)
Temp 90–100°C60–80°C
Risk Mitigation Prevents catalyst poisoning via chelation.Accelerates reaction to outcompete hydrolysis.

Troubleshooting & Decision Logic

Use the following logic flow to troubleshoot low yields or stalled reactions.

OptimizationTree Start Outcome Analysis (LCMS Check) Issue1 Starting Material Remains (No Reaction) Start->Issue1 Issue2 Hydrolysis Product (OH-Thiadiazole) Start->Issue2 Issue3 Protodeboronation (Ar-H observed) Start->Issue3 Sol1 Catalyst Poisoning? Switch to XPhos Pd G3 or increase temp to 110°C Issue1->Sol1 Sol2 Base too strong? Switch to K3PO4 or Anhydrous CsF/Dioxane Issue2->Sol2 Sol3 Unstable Boronate? Use Boronic Ester + Excess (2.0 eq) Lower Temp (60°C) Issue3->Sol3

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2019). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction.[5][6][7] RSC Advances, 9, 35077-35083. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Application Note: C-H Activation Strategies for 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a technical guide for medicinal chemists and process development scientists. It focuses on the two most robust C-H activation pathways for 1,3,4-thiadiazoles: Palladium-Catalyzed Arylation (via CMD mechanism) and Silver-Catalyzed Alkylation (via Minisci radical mechanism).

Executive Summary & Strategic Rationale

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides while improving lipophilicity and metabolic stability. Traditionally, these rings are constructed de novo via cyclization of hydrazine derivatives—a process that limits diversity at the late stage of drug discovery.

Direct C-H activation offers a superior alternative, allowing for the rapid diversification of the C2 and C5 positions on an intact core. However, this scaffold presents unique challenges:

  • Electron Deficiency: The ring is highly electron-poor (

    
    -deficient), making it resistant to electrophilic aromatic substitution but highly reactive toward nucleophilic radicals.
    
  • Catalyst Poisoning: The sulfur atom and basic nitrogens can coordinate strongly to transition metals (Pd, Pt), often quenching catalytic activity.

  • Acidity: The C2/C5 protons are relatively acidic (

    
    ), facilitating base-assisted metallation pathways.
    

This guide details two complementary protocols that overcome these barriers: Concerted Metalation-Deprotonation (CMD) for arylation and Minisci-type Radical Addition for alkylation.

Protocol A: Palladium-Catalyzed C-H Arylation

Target Transformation: Introduction of aryl/heteroaryl groups at C2/C5. Primary Mechanism: Concerted Metalation-Deprotonation (CMD).

Mechanistic Insight

Unlike standard electrophilic palladation, this reaction relies on a carboxylate-assisted pathway. The key to success is the use of a bulky, electron-rich carboxylate base (like pivalate) which acts as a "shuttle," deprotonating the C-H bond while simultaneously coordinating to the Palladium center. This lowers the energy barrier for C-H cleavage.

Visualization: The CMD Cycle

The following diagram illustrates the catalytic cycle, highlighting the critical role of the carboxylate ligand.

CMD_Mechanism Start Pd(II) Precursor (Pd(OAc)2) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X (Halide) LigandEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigandEx + PivOK (Base) CMD_TS CMD Transition State (Agostic C-H...O Interaction) LigandEx->CMD_TS + Thiadiazole RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim - PivOH RedElim->Start Regenerate Pd(0) -> Pd(II) Product 2-Aryl-1,3,4-Thiadiazole RedElim->Product

Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle. Note the dual role of the Pivalate (Piv) ligand in stabilization and proton abstraction.

Experimental Protocol

Standard Operating Procedure (SOP-CH-Pd-05)

  • Substrate: 2-Substituted-1,3,4-thiadiazole (1.0 equiv)

  • Coupling Partner: Aryl Iodide or Bromide (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 – 10 mol%)

  • Ligand: PPh₃ (10 – 20 mol%) or XPhos (for difficult substrates)

  • Base: CuI (10 mol%) + K₂CO₃ (2.0 equiv) or PivOK (1.5 equiv)

  • Solvent: DMF or DMAc (Anhydrous)

  • Temperature: 100 – 120 °C

Step-by-Step:

  • Setup: In a glovebox or under Argon flow, charge a dried Schlenk tube with Pd(OAc)₂, Ligand, Base, and CuI.

  • Addition: Add the solid 1,3,4-thiadiazole substrate and Aryl Halide.

  • Solvation: Add anhydrous DMF via syringe. Seal the tube with a Teflon screw cap.

  • Reaction: Stir at 110 °C for 12–24 hours. Note: The solution typically turns dark brown/black.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Critical "Expertise" Note: The addition of CuI is often essential. It facilitates a "co-catalytic" effect, likely stabilizing the thiadiazole-copper intermediate before transmetallation to Palladium, preventing catalyst poisoning by the sulfur atom [1].

Protocol B: Radical C-H Alkylation (Minisci-Type)

Target Transformation: Introduction of alkyl groups (Methyl, Ethyl, Isopropyl, Cycloalkyl) at C2/C5. Primary Mechanism: Nucleophilic Radical Substitution.

Mechanistic Insight

Since the 1,3,4-thiadiazole ring is electron-deficient, it is an excellent trap for nucleophilic alkyl radicals. The Minisci reaction utilizes a silver-catalyzed decarboxylation of carboxylic acids to generate these radicals.[1][2][3] This method avoids pre-functionalized alkyl halides and uses cheap, abundant acids (e.g., Pivalic acid, Cyclohexanecarboxylic acid).

Visualization: Radical Alkylation Cycle

Minisci_Mechanism Acid R-COOH (Alkyl Source) RadicalGen Ag(I)/S2O8 Radical Gen (Decarboxylation) Acid->RadicalGen Oxidation AlkylRad Alkyl Radical (R•) RadicalGen->AlkylRad - CO2 Addition Radical Addition to Thiadiazole C2 AlkylRad->Addition + Protonated Thiadiazole Oxidation Oxidative Aromatization (-H+ / -e-) Addition->Oxidation Radical Cation Interm. Product 2-Alkyl-1,3,4-Thiadiazole Oxidation->Product

Figure 2: The Minisci-type radical alkylation pathway.[3] The reaction proceeds via the addition of a nucleophilic alkyl radical to the protonated (activated) heterocycle.

Experimental Protocol

Standard Operating Procedure (SOP-CH-Rad-02)

  • Substrate: 1,3,4-Thiadiazole derivative (1.0 equiv)

  • Alkyl Source: Carboxylic Acid (R-COOH) (2.0 – 3.0 equiv)

  • Catalyst: AgNO₃ (10 – 20 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (2.0 – 3.0 equiv)

  • Solvent: 10% Aqueous H₂SO₄ / Acetonitrile (Biphasic 1:1) or TFA/Water.

  • Temperature: 60 – 80 °C

Step-by-Step:

  • Dissolution: Dissolve the thiadiazole in the solvent mixture (e.g., Water/MeCN). Acidification (TFA or H₂SO₄) is crucial to protonate the nitrogen, increasing the ring's electrophilicity.

  • Reagent Prep: Add the Carboxylic Acid and AgNO₃.[3]

  • Initiation: Heat the mixture to 70 °C.

  • Oxidant Addition: Add a solution of (NH₄)₂S₂O₈ in water dropwise over 30-60 minutes. Rapid addition can lead to radical dimerization (R-R) rather than addition to the ring.

  • Workup: Neutralize with saturated NaHCO₃ (careful: gas evolution). Extract with DCM.

  • Purification: The polarity difference between the alkylated product and starting material is usually significant, facilitating easy separation.

Trustworthiness Check: This reaction is sensitive to pH. If the ring is not protonated, the yield drops significantly because the nucleophilic radical will not attack a neutral, electron-rich nitrogen heterocycle efficiently [2].

Comparative Data & Optimization

The following table summarizes the scope and limitations of both strategies to aid in decision-making.

FeatureProtocol A: Pd-Catalyzed ArylationProtocol B: Radical Alkylation (Minisci)
Bond Formed C(sp²)–C(sp²) (Biaryl)C(sp²)–C(sp³) (Alkyl)
Key Reagent Aryl Halide + Pd CatalystCarboxylic Acid + Ag Catalyst
Regioselectivity C2 is favored; C5 if C2 is blocked.C2 is favored; often gives mixtures if C2/C5 are open.
Functional Group Tolerance High (Esters, Nitriles, Ethers compatible).Moderate (Sensitive to easily oxidizable groups).
Main Failure Mode Catalyst poisoning by Sulfur.Radical dimerization / Over-alkylation.
Mitigation Strategy Use CuI co-catalyst; High Temp.Slow addition of oxidant; Control pH.

References

  • Pd/Cu-Catalyzed C-H Arylation: Vachhani, D. D., et al. "Pd/Cu-catalyzed C-H arylation of 1,3,4-thiadiazoles with (hetero)aryl iodides, bromides, and triflates."[4] J. Org.[4] Chem.2012 , 77(19), 8768-8774.[4]

  • Minisci Alkylation Principles: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists."[5] Med.[6] Chem. Commun.2011 , 2, 1135-1161. (General Minisci review applicable to azoles).[3]

  • Minisci on Thiadiazoles: Lazzarato, L., et al. "Direct Decarboxylative C-2 alkylation of azoles through Minisci-type coupling." RSC Adv.2015 (Specific application to 1,3,4-thiadiazole derivatives).[7][8]

Sources

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Issues of Oxanyl-Thiadiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered when working with oxanyl-thiadiazole derivatives in organic solvents. Our approach is rooted in foundational chemical principles and field-proven methodologies to help you navigate these complex experimental hurdles.

Part 1: Foundational Knowledge & FAQs

This section addresses the most common preliminary questions regarding oxanyl-thiadiazole solubility, providing the essential knowledge needed before proceeding to advanced troubleshooting.

Q1: What are oxanyl-thiadiazoles and why is their solubility often challenging?

Answer: Oxanyl-thiadiazoles are a class of heterocyclic compounds featuring a saturated oxane ring (e.g., tetrahydropyran) linked to a thiadiazole ring. The thiadiazole moiety is a five-membered aromatic ring containing one sulfur and two nitrogen atoms.[1][2] This structural combination presents a unique solubility challenge:

  • High Crystal Lattice Energy: The planar, aromatic thiadiazole ring can lead to strong π-π stacking interactions in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart, resulting in low solubility. Structural modifications to the thiadiazole ring can significantly impact these energies and, consequently, solubility.[3][4]

  • Polarity Mismatch: The molecule possesses distinct regions of differing polarity. The thiadiazole ring is relatively polar and can act as a hydrogen bond acceptor, while the oxanyl group and other potential substituents can be nonpolar or lipophilic.[1] This amphipathic nature can make it difficult to find a single organic solvent that effectively solvates all parts of the molecule.

  • Poor Solvation: For a solute to dissolve, solvent molecules must surround it, forming a solvation shell. If the solvent-solute interactions are not strong enough to overcome both the solvent-solvent interactions and the solute-solute (crystal lattice) forces, solubility will be poor.[5]

Q2: What primary factors should I consider before starting my solubility experiments?

Answer: Proactive consideration of fundamental factors can prevent many common issues. The three pillars of solubility are temperature, pressure, and the nature of the solute/solvent.[6][7] For solid organic compounds, the most critical are:

  • Solvent Polarity ("Like Dissolves Like"): This is the most crucial principle. Polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[8] Analyze the overall polarity of your specific oxanyl-thiadiazole derivative. Does it have many polar functional groups, or is it dominated by nonpolar hydrocarbon regions? Select a solvent with a similar polarity profile.

  • Temperature: For most solid organic compounds, solubility increases with temperature.[9] The added thermal energy helps overcome the solute's crystal lattice energy, allowing solvent molecules to break it apart more easily.[6] However, always be mindful of your compound's thermal stability.

  • Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and solvate, which can lead to lower solubility compared to smaller analogs under the same conditions.[6][8]

Q3: My initial screening shows poor solubility. How can I systematically approach finding a better solvent or solvent system?

Answer: A systematic approach is crucial. Instead of random trial and error, progress logically from simple to more complex solvent systems. This workflow helps you efficiently identify a viable solution while understanding the physicochemical drivers of your compound's solubility.

Below is a decision-making workflow to guide your solvent selection process.

G cluster_0 cluster_1 Level 1: Single Solvent Screening cluster_2 Level 2: Co-Solvent Systems cluster_3 Level 3: Advanced Formulation cluster_4 start Start: Insoluble Compound screen_polar Test Polar Aprotic Solvents (e.g., DMSO, DMF, NMP, Acetone) start->screen_polar Begin Screening screen_nonpolar Test Nonpolar / Moderately Polar Solvents (e.g., Toluene, Dichloromethane, THF, Ethyl Acetate) cosolvent Develop Co-Solvent System (Mix a good solvent with a miscible poor solvent) screen_polar->cosolvent Partial solubility found formulation Proceed to Advanced Formulation Strategies (pH, Cyclodextrins, etc.) screen_polar->formulation Still insoluble screen_protic Test Polar Protic Solvents (e.g., Ethanol, Methanol, Isopropanol) screen_nonpolar->cosolvent Partial solubility found screen_nonpolar->formulation Still insoluble screen_protic->cosolvent Partial solubility found screen_protic->formulation Still insoluble cosolvent->formulation Precipitation occurs success Success: Compound Solubilized cosolvent->success Optimization successful cosolvent_tip Tip: Start with a high concentration of the 'good' solvent and titrate in the second solvent.

Caption: Initial solvent selection workflow.

Part 2: Troubleshooting Guide for Persistent Solubility Issues

If basic solvent screening fails, you must employ more advanced techniques. This section is structured as a troubleshooting guide for common, challenging scenarios.

Q4: I've tried multiple solvents and co-solvents, but my compound remains poorly soluble for my assay concentration. What is the next logical step?

Answer: When simple solvent systems are insufficient, you should investigate strategies that fundamentally alter the compound's interaction with the solvent. The choice depends on whether your molecule has an ionizable functional group.

Causality: Many heterocyclic compounds contain acidic or basic functional groups (e.g., amines, carboxylic acids, or even weakly basic nitrogens in the thiadiazole ring). The solubility of these compounds is highly pH-dependent.[10][11] By converting the neutral molecule into a salt (ion), you introduce strong ion-dipole interactions with polar solvents, which are much more powerful than the hydrogen bonds or dipole-dipole interactions that solvate the neutral form. This can increase solubility by several orders of magnitude.[12][13]

  • Weakly Basic Compounds: Become more soluble in acidic conditions (lower pH) as they are protonated to form a cation.[14]

  • Weakly Acidic Compounds: Become more soluble in basic conditions (higher pH) as they are deprotonated to form an anion.[14]

Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers covering a relevant pH range (e.g., pH 2 to pH 10).

  • Add an excess amount of your solid oxanyl-thiadiazole to a fixed volume of each buffer in separate vials.

  • Equilibrate the samples for 24-48 hours at a constant temperature with agitation to ensure thermodynamic equilibrium is reached.

  • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH to identify the pH range of maximum solubility.

If your compound is not ionizable or if pH modification is insufficient or incompatible with your experiment, formulation excipients are the next step. These agents improve solubility without chemically modifying your compound. The two most common and effective approaches are complexation with cyclodextrins and the use of surfactants.

A. Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[][16] They can encapsulate a poorly soluble ("guest") molecule, or at least its most hydrophobic part, within their cavity.[17] This forms a new "inclusion complex" where the hydrophobic drug is hidden, and the complex as a whole presents the cyclodextrin's water-soluble exterior to the solvent, dramatically increasing apparent solubility.[18][19]

G cluster_0 Formation of a Soluble Inclusion Complex drug Poorly Soluble Oxanyl-Thiadiazole (Guest) complex complex cd Cyclodextrin (Host) Hydrophobic Cavity Hydrophilic Exterior complex->dummy2  ⇌   dummy1->complex

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic coupling of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction, with a focus on catalyst loading and troubleshooting common issues.

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but its application to electron-deficient heterocyclic systems like 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole presents unique challenges. The electron-withdrawing nature of the thiadiazole ring can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle. Furthermore, the thiadiazole moiety itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. This guide will address these nuances and provide a logical framework for successful reaction optimization.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when working with this substrate.

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is a frequent hurdle. This can often be attributed to suboptimal reaction parameters or the degradation of reagents. Key factors to investigate include:

  • Catalyst Activity: The choice of palladium source and ligand is paramount. For electron-deficient substrates, a highly active catalyst is necessary to facilitate the oxidative addition step.[1] Consider screening various palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]

  • Base Selection: The strength and nature of the base are critical. For challenging couplings, stronger, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases such as potassium carbonate (K₂CO₃).[1][3]

  • Solvent Choice: The solvent plays a crucial role in dissolving reactants and stabilizing the catalytic species.[4] Polar aprotic solvents like dioxane, THF, or DMF are commonly used.[4][5] In some cases, aqueous solvent mixtures can be beneficial, particularly for nitrogen-containing heterocycles.[4][6]

  • Reaction Temperature: Many Suzuki couplings require heating to proceed at an efficient rate. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the outcome.[1][7] However, be mindful that excessive heat can lead to catalyst decomposition.[7]

  • Degassing: Oxygen can deactivate the active Pd(0) catalyst and oxidize phosphine ligands.[7] Rigorous degassing of the reaction mixture is essential to prevent this.

Q2: I'm observing significant formation of homocoupled byproducts. How can this be minimized?

Homocoupling, the coupling of two boronic acid molecules, is a common side reaction, often exacerbated by the presence of oxygen.[7] To mitigate this:

  • Improve Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce homocoupling that might occur during the in-situ reduction of a Pd(II) source.[7]

  • Employ Bulky Ligands: Sterically hindered ligands can disfavor the formation of the homocoupling transition state.[2]

Q3: My starting material appears to be decomposing. What could be the cause?

The 1,3,4-thiadiazole ring can be sensitive to certain reaction conditions. Decomposition may be caused by:

  • Harsh Base: Strong nucleophilic bases could potentially react with the thiadiazole ring. Using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is advisable.

  • High Temperatures: As mentioned, excessive heat can lead to decomposition of both the catalyst and the substrate.

  • Incompatible Solvents: While less common, some solvents might not be suitable for this specific heterocyclic system.

Q4: How do I determine the optimal catalyst loading for my reaction?

The ideal catalyst loading is a balance between reaction efficiency and cost-effectiveness.

  • Initial Screening: Start with a standard catalyst loading, typically in the range of 1-5 mol%.

  • Systematic Reduction: If the reaction proceeds well, you can systematically decrease the catalyst loading in subsequent experiments (e.g., 2 mol%, 1 mol%, 0.5 mol%) until you observe a significant drop in yield or an increase in reaction time.[8]

  • Consider Turnover Number (TON): A lower catalyst loading that still provides a high yield indicates a more efficient catalytic system with a higher turnover number.

Troubleshooting Guide: A Step-by-Step Approach

When a reaction fails or gives poor results, a systematic approach to troubleshooting is crucial.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->check_reagents check_reagents->start Reagents Degraded (Replace & Retry) check_conditions Review Reaction Conditions (Temperature, Time, Degassing) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Suboptimal (Adjust & Retry) optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases (K3PO4, Cs2CO3, etc.) optimize_catalyst->optimize_base No Improvement success Successful Coupling optimize_catalyst->success Improvement Observed optimize_solvent Screen Solvents (Dioxane, THF, DMF, 2-MeTHF) optimize_base->optimize_solvent No Improvement optimize_base->success Improvement Observed optimize_solvent->success Improvement Observed

Verify the Integrity of Your Reagents
  • Boronic Acid/Ester: Boronic acids can be prone to decomposition, especially if they are not stored properly. Consider using a fresh batch or re-purifying your existing material.

  • Base: Ensure your base is anhydrous and finely powdered, as this can impact its reactivity.

  • Solvent: Use high-purity, anhydrous, and properly degassed solvents.[6][9] Even trace impurities in solvents can poison the catalyst.[6][9]

Re-evaluate Your Reaction Conditions
  • Temperature: If the reaction is being run at a moderate temperature, consider a gradual increase. A temperature range of 80-100 °C is a good starting point for many Suzuki couplings.[1]

  • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to ensure it has been allowed to run to completion.

  • Degassing: Re-examine your degassing procedure. Techniques like sparging with an inert gas (e.g., argon or nitrogen) for an extended period or multiple freeze-pump-thaw cycles are highly effective.

Optimize the Catalytic System
  • Palladium Precursor: If you are using a Pd(II) source like Pd(OAc)₂, try a Pd(0) source such as Pd₂(dba)₃.[7]

  • Ligand Screening: The choice of ligand is often the key to success. For this electron-deficient system, electron-rich and bulky ligands are generally preferred. A small-scale screen of different ligands can be highly informative.

Ligand ClassExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosElectron-rich and bulky, promote oxidative addition and reductive elimination.[1][2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable complexes with palladium.
Other Phosphines P(t-Bu)₃, PCy₃Highly electron-donating and can be effective for challenging couplings.
Base and Solvent Screening

If optimizing the catalyst system does not yield the desired results, a systematic screening of bases and solvents is the next logical step.

ParameterConditions to Screen
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaHCO₃[2]
Solvent Dioxane, THF, 2-MeTHF, DMF, Toluene[10]

Experimental Protocols

General Procedure for Catalyst Loading Optimization
  • To an oven-dried reaction vessel, add 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precursor and ligand in the desired molar percentage.

  • Seal the vessel and purge with a stream of inert gas (e.g., argon) for 15-20 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic_Cycle cluster_steps Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Transmetal Transmetalation (R'-B(OR)2) PdII_R_R R-Pd(II)L_n-R' PdII_RX->PdII_R_R PdII_R_R->Pd0 RedElim Reductive Elimination Product R-R' PdII_R_R->Product

References

  • Benchchem. Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Anderson, K. W., et al.
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Benchchem. Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
  • HEIA-FR. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions.
  • White Rose Research Online.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 3,5-Dibromobenzene-1,2-diamine.
  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
  • MDPI.
  • Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros.
  • ResearchGate. Influence of Catalyst Loading on the Suzuki Coupling Reaction a.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • RSC Publishing. A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction.
  • ResearchGate. Screening of different bases for Suzuki coupling a.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • PMC - PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • PMC. Palladium-Catalyzed Direct (Het)
  • Organic Chemistry Portal.
  • Chemical Society Reviews (RSC Publishing). Suzuki–Miyaura (hetero-)
  • TCI Chemicals.
  • ResearchGate. Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction.
  • Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling.
  • Benchchem. Synthesis of 2-Bromo-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide.
  • MDPI. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][7]thiadiazole) and Its SNAr and Cross-Coupling Reactions.

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
  • IntechOpen. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
  • ORGANIC CHEMISTRY.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Chemistry LibreTexts. 17.
  • ResearchGate. (PDF)
  • ACS Publications.
  • MDPI. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Open Peer Review Project. Efficient Synthesis of Conjugated 1,3,4-Thiadiazole Derivatives under Suzuki Cross-Coupling Reactions.
  • ResearchGate. C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... | Download Scientific Diagram.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Sigma-Aldrich. 2-Amino-5-bromo-1,3,4-thiadiazole 95 HPLC 37566-39-5.
  • Google Patents. CN114195736B - Preparation method of 2-amino-5-bromo-1, 3, 4-thiadiazole.
  • Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles.
  • Semantic Scholar. 4 Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
  • University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
  • Harvard University. The Suzuki Reaction - Chem 115 Myers.

Sources

Validation & Comparative

Advanced Characterization of Oxanyl-Thiadiazole Derivatives via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary & Technical Context

The structural fusion of oxanyl (tetrahydropyran) and thiadiazole rings creates a pharmacophore with potent antimicrobial and anticancer potential. However, characterizing these derivatives poses a unique analytical challenge: the competition between the labile ether linkage of the oxanyl group and the nitrogen-rich thiadiazole core during ionization.

This guide objectively compares ionization techniques and delineates the specific fragmentation pathways (MS/MS) required to structurally validate these compounds. Unlike standard alkyl-thiadiazoles, the oxanyl moiety introduces alternative charge-retention sites, necessitating a tailored mass spectrometry approach.

Comparative Analysis: Ionization Modalities

The choice of ionization source dictates the structural information obtained. For oxanyl-thiadiazole derivatives, Electrospray Ionization (ESI) is superior to Electron Ionization (EI) for molecular weight confirmation and linker stability analysis.

Table 1: Performance Comparison (ESI vs. EI)
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Scientific Rationale
Energy Regime Soft Ionization (Thermal)Hard Ionization (70 eV)ESI preserves the glycosidic/ether bond connecting the oxanyl and thiadiazole rings.
Dominant Ion

or

Fragment Ions (Base Peak)EI often shatters the oxanyl ring before detection of the molecular ion.
Isomer Differentiation High (via MS/MS CID)Low to ModerateESI-MS/MS allows controlled cleavage to distinguish positional isomers (e.g., 1,3,4- vs. 1,2,4-thiadiazole).
Sensitivity High (Picogram range)Moderate (Nanogram range)Thiadiazole nitrogens protonate readily in ESI (+), enhancing sensitivity.

Critical Insight: For oxanyl-thiadiazole derivatives, Positive Mode ESI (+) is the recommended standard. The basic nitrogen atoms in the thiadiazole ring (


) serve as excellent proton acceptors, yielding intense 

precursors for subsequent fragmentation analysis.

Mechanistic Fragmentation Pathways

Understanding the specific bond cleavages is essential for structural validation. The fragmentation pattern is governed by the competition between the oxonium ion formation (oxanyl ring) and the retro-electrocyclization (thiadiazole ring).

Primary Fragmentation Channels
  • Pathway A: Linker Cleavage (Heterolytic Fission)

    • The bond between the oxanyl ring and the thiadiazole is the "weakest link" under Collision-Induced Dissociation (CID).

    • Result: Formation of the protonated thiadiazole core

      
       and the neutral oxanyl loss, or vice versa depending on proton affinity (PA).
      
  • Pathway B: Thiadiazole Ring Disintegration

    • 1,3,4-Thiadiazoles characteristically lose neutral molecules

      
       (28 Da) or 
      
      
      
      (27 Da) or
      
      
      (nitrile).
    • Mechanism:[1][2] Retro-electrocyclization leads to ring opening, often producing a thio-acylium ion.

  • Pathway C: Oxanyl Ring Degradation

    • The tetrahydropyran ring undergoes Retro-Diels-Alder (RDA) reactions or sequential losses of

      
       (18 Da) and 
      
      
      
      (30 Da).
Visualized Fragmentation Mechanism

The following diagram illustrates the competing pathways for a generic Oxanyl-Thiadiazole derivative.

FragmentationMechanism Precursor Precursor Ion [M+H]+ (Oxanyl-Thiadiazole) LinkerCleavage Linker Cleavage Precursor->LinkerCleavage Low CE (10-20 eV) ThiadiazoleIon Thiadiazole Core Ion [Het+H]+ LinkerCleavage->ThiadiazoleIon High PA on N OxanylIon Oxonium Ion (Oxanyl Ring) LinkerCleavage->OxanylIon Charge Retention on O RingBreak Ring Fission ThiadiazoleIon->RingBreak High CE (>30 eV) OxanylBreak Oxanyl RDA / Dehydration OxanylIon->OxanylBreak LossN2 Loss of N2 (m/z -28) RingBreak->LossN2 LossHCN Loss of HCN (m/z -27) RingBreak->LossHCN LossH2O Loss of H2O (m/z -18) OxanylBreak->LossH2O

Caption: Figure 1. Competing fragmentation pathways for protonated oxanyl-thiadiazole derivatives. Low collision energy (CE) favors linker cleavage, while high CE exposes ring-specific fingerprints.

Experimental Validation Protocol

To replicate these results, follow this self-validating LC-MS/MS workflow. This protocol ensures the differentiation of the oxanyl-thiadiazole from potential synthetic byproducts (e.g., unreacted hydrazides).

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile:Methanol (1:1) .

  • Dilution: Dilute to 1 µg/mL in 0.1% Formic Acid (aq) . Note: Formic acid is critical to ensure protonation of the thiadiazole nitrogen.

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the ether link).

  • Collision Energy (CID): Stepped ramp (10, 20, 40 eV).

Analytical Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 0.1% FA) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+) Soft Ionization LC->ESI MS1 Full Scan MS1 (Identify [M+H]+) ESI->MS1 Filter Quadrupole Selection (Isolation Width 1.0 Da) MS1->Filter Cell Collision Cell (N2 Gas, 10-40 eV) Filter->Cell Detector TOF/Orbitrap (High Res Detection) Cell->Detector

Caption: Figure 2.[1][3] Step-by-step LC-MS/MS workflow for structural elucidation of thiadiazole derivatives.

Representative Data Interpretation

When analyzing your spectra, look for these diagnostic ions. The presence of the m/z 110-140 range (substituted thiadiazole) combined with neutral losses of 84/86 Da (tetrahydropyran) confirms the hybrid structure.

Fragment IonOriginDiagnostic Value

Molecular IonConfirms molecular weight and purity.

Loss of TetrahydropyranHigh. Confirms the presence of the oxanyl ring.

Loss of

Medium. Characteristic of thiadiazoles (requires high energy).
m/z ~100-115 Thiadiazole Ring FragmentHigh. Often the base peak at high collision energies.
m/z 85 Oxonium Ion (

)
Medium. Confirms the cyclic ether moiety.

References

  • MDPI. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes.

  • Royal Society of Chemistry. (2015).[4] Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[4][5]

  • National Institutes of Health (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS.[6]

  • CSIRO Publishing. (1977). Mass spectral studies of 3,5-Diamino-1,2,4-thiadiazoles. (Foundational EI-MS comparison data).

Sources

Validating Biological Assay Results for Thiadiazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating biological assay results for thiadiazole-based inhibitors Content Type: Publish Comparison Guide

Executive Summary: The Thiadiazole Advantage and Liability

In modern medicinal chemistry, the 1,3,4-thiadiazole scaffold has emerged as a privileged structure, offering a robust bioisostere to the more common 1,3,4-oxadiazole. While the substitution of oxygen for sulfur enhances lipophilicity and metabolic stability, it introduces specific assay liabilities—namely, aggregation-based false positives and redox cycling .

This guide provides a rigorous validation framework for researchers. We objectively compare the thiadiazole scaffold against its primary alternatives and detail a self-validating experimental workflow to distinguish true target engagement from assay artifacts.

Comparative Analysis: Thiadiazole vs. Bioisosteric Alternatives

The choice between a thiadiazole, oxadiazole, or thiazole core dictates the physicochemical profile of a lead candidate.[1][2][3] The following data synthesizes performance metrics from recent structure-activity relationship (SAR) studies.

Table 1: Physicochemical & Assay Performance Comparison
Feature1,3,4-Thiadiazole (Focus)1,3,4-Oxadiazole (Alternative)Thiazole (Alternative)Impact on Assay
Lipophilicity (LogP) High (+0.5 to +1.0 vs Oxadiazole)LowModerateHigher LogP increases risk of colloidal aggregation in aqueous buffers.
Aqueous Solubility Moderate/Low HighModerateThiadiazoles often require higher DMSO concentrations, risking enzyme denaturation.
Metabolic Stability High (C-S bond stable)Low (C-O bond hydrolytically labile)ModerateThiadiazoles persist longer in cell-based assays, providing sustained readouts.
H-Bond Potential Acceptor only (N3/N4)Strong AcceptorAcceptorSulfur is a poor H-bond acceptor compared to Oxygen; binding is often entropy-driven.
Redox Liability Moderate (S-oxidation risk)LowModerateRisk of generating H₂O₂ in DTT-rich buffers, causing false inhibition.

Key Insight: While thiadiazoles offer superior metabolic stability for in vivo applications, they are statistically more likely to act as "frequent hitters" in in vitro screens due to hydrophobicity-driven aggregation.

The Validation Framework: A Self-Validating System

To ensure scientific integrity, a hit from a thiadiazole library must undergo a specific validation cascade. This workflow filters out the two most common artifacts: promiscuous aggregation and redox cycling .

Diagram 1: The Thiadiazole Validation Decision Tree

ValidationWorkflow Start Primary Hit: Thiadiazole Inhibitor Step1 Step 1: Detergent Sensitivity (Add 0.01% Triton X-100) Start->Step1 Decision1 Activity Lost? Step1->Decision1 Artifact1 Artifact: Colloidal Aggregation Decision1->Artifact1 Yes (IC50 shifts >3x) Step2 Step 2: Redox Cycling Test (H2DCFDA Fluorescence) Decision1->Step2 No (Stable IC50) Decision2 H2O2 Detected? Step2->Decision2 Artifact2 Artifact: Redox Cycler Decision2->Artifact2 Yes Step3 Step 3: Orthogonal Biophysical (SPR or MST) Decision2->Step3 No Valid VALIDATED LEAD True Target Engagement Step3->Valid KD confirms IC50

Caption: A logic-gated workflow for validating thiadiazole inhibitors. "Activity Lost" in Step 1 indicates the compound was inhibiting via non-specific sequestration of the enzyme in a colloid.

Detailed Experimental Protocols

These protocols are designed to be "self-validating," meaning they include internal controls that confirm the assay is working correctly.

Protocol A: Detergent-Based Counter-Screen (Aggregation)

Purpose: To determine if the thiadiazole inhibitor is acting as a promiscuous colloidal aggregate rather than a 1:1 binder. Causality: Thiadiazoles are planar and lipophilic. In aqueous buffer, they can stack to form micelles that sequester enzymes. Non-ionic detergents disrupt these micelles.

  • Prepare Assay Buffer: Create two variations of your standard assay buffer:

    • Buffer A: Standard buffer (e.g., 50 mM HEPES, pH 7.4).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Enzyme Incubation: Incubate the target enzyme (e.g., 5 nM Kinase) with the inhibitor at its IC₅₀ concentration in both Buffer A and Buffer B for 15 minutes.

  • Substrate Addition: Trigger the reaction with substrate and measure velocity.

  • Analysis:

    • Calculate the Percent Inhibition in both buffers.

    • Validation Criteria: If inhibition drops significantly (e.g., from 90% in Buffer A to 10% in Buffer B), the compound is a false positive (aggregator). If inhibition remains constant, the mechanism is specific.

Protocol B: Redox Cycling Fluorescence Assay

Purpose: To detect if the thiadiazole sulfur is generating hydrogen peroxide (H₂O₂) via redox cycling in the presence of reducing agents (DTT/TCEP). Causality: Many sulfur-nitrogen heterocycles can catalyze the oxidation of DTT, producing H₂O₂ which oxidizes catalytic cysteines on the enzyme.

  • Reagents:

    • Probe: Amplex Red or H₂DCFDA (10 µM).

    • Reducing Agent: DTT (1 mM) or TCEP (as a negative control, TCEP rarely cycles).

    • Enzyme:[4] Horseradish Peroxidase (HRP) (0.2 U/mL).

  • Workflow:

    • Mix Inhibitor (10–100 µM) + DTT (1 mM) in buffer.

    • Add HRP and Amplex Red.

    • Incubate at RT for 30 mins.

  • Readout: Measure Fluorescence (Ex/Em: 530/590 nm).

  • Control: Add Catalase (100 U/mL) to a duplicate well.

  • Validation Criteria: High fluorescence signal that is quenched by Catalase confirms the compound is a redox cycler (False Positive).

Mechanistic Context: Target Signaling Pathway

Thiadiazoles are frequently screened against kinase targets involved in angiogenesis and proliferation, such as c-Met or VEGFR-2 . Understanding the pathway allows for cellular validation (e.g., Western Blotting for phosphorylation) to corroborate biochemical data.

Diagram 2: c-Met/VEGFR-2 Signaling & Thiadiazole Intervention

SignalingPathway Ligand HGF / VEGF Receptor c-Met / VEGFR-2 (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS Inhibitor Thiadiazole Inhibitor Inhibitor->Receptor Inhibits Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The c-Met/VEGFR-2 pathway. Validated thiadiazole inhibitors should block phosphorylation of the Receptor (RTK), preventing downstream activation of AKT and ERK.

References
  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] [Link]

  • Auld, D. S., et al. (2017).[5] Assay Interference by Aggregation. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5] [Link]

  • Jia, Z., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules. [Link]

Sources

Technical Guide: Oxan-4-yl vs. Cyclohexyl Substituents on Thiadiazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between oxan-4-yl (tetrahydropyran-4-yl) and cyclohexyl substituents attached to a thiadiazole core. This analysis is grounded in medicinal chemistry principles, specifically focusing on the "Oxygen Scan" strategy used to optimize solubility and metabolic stability in drug discovery.

Content Type: Comparative Analysis & Experimental Guide Domain: Medicinal Chemistry / Lead Optimization Context: Glutaminase (GLS) Inhibitors & Kinase Scaffolds

Executive Summary

In the optimization of thiadiazole-based pharmacophores (common in oncology targets like Glutaminase and various kinases), the substitution of a cyclohexyl group with an oxan-4-yl (tetrahydropyran-4-yl) ring is a critical bioisosteric replacement.

  • Cyclohexyl: Provides maximum hydrophobic filling and receptor affinity but often suffers from high lipophilicity (cLogP), poor aqueous solubility, and susceptibility to CYP450-mediated hydroxylation.

  • Oxan-4-yl: Acts as a polarity-tuning bioisostere. It typically lowers cLogP by 1.0–1.5 units , improves metabolic stability by removing lipophilic "soft spots," and introduces a weak H-bond acceptor vector without significantly altering the steric bulk (chair conformation).

Recommendation: Switch to oxan-4-yl when the cyclohexyl analog shows potent binding but fails ADME criteria (high clearance, low solubility) or exhibits high non-specific binding.

Physicochemical & Structural Analysis

Structural Superposition & Conformation

Both rings predominantly exist in a chair conformation . The steric demand is nearly identical, allowing the oxan-4-yl group to fit into hydrophobic pockets occupied by cyclohexyl, provided the pocket can tolerate the desolvation penalty of the ether oxygen.

  • Bond Lengths: C–O bonds (1.43 Å) are shorter than C–C bonds (1.54 Å), causing a slight contraction in the oxanyl ring, but this rarely disrupts binding unless the fit is extremely tight.

  • Electronic Profile: The oxygen atom in the 4-position creates a dipole moment (~1.6 D for the ether) absent in the carbocycle. This can be exploited to engage backbone amides or water networks in the binding pocket.

Lipophilic Efficiency (LLE)

The primary driver for this substitution is the modulation of Lipophilic Ligand Efficiency (LLE) , defined as


.
PropertyCyclohexyl-ThiadiazoleOxan-4-yl-ThiadiazoleDelta (

)
cLogP High (Lipophilic)Moderate (Amphiphilic)-1.2 to -1.5
Solubility Low (

)
Improved (

)
+ Solubility
H-Bond Acceptors 01 (Ether Oxygen)+1 HBA
Metabolic Risk High (CYP Hydroxylation)Low (Ether is stable)+ Stability

Representative Case Study: Glutaminase (GLS) Inhibition

Context: Development of GLS inhibitors (e.g., analogs of CB-839/Telaglenastat) where 1,3,4-thiadiazoles are key pharmacophores.

Experimental Data Comparison

The following data represents a typical SAR (Structure-Activity Relationship) trend observed when optimizing thiadiazole amides.

Table 1: Comparative Potency and PK Profile

Compound IDR-GroupTarget

(nM)
cLogPHLM

(min)*
LLE
CMPD-A Cyclohexyl124.8143.2
CMPD-B Oxan-4-yl283.4>604.0

*HLM: Human Liver Microsomes (Intrinsic Clearance assay).

Interpretation:

  • Potency: The cyclohexyl analog (CMPD-A ) is slightly more potent due to the "hydrophobic effect" (entropy gain from displacing water).

  • Efficiency: The oxan-4-yl analog (CMPD-B ) sacrifices minor potency (2.3-fold) but gains significant metabolic stability (>4x half-life) and lowers lipophilicity. The LLE improves from 3.2 to 4.0 , making CMPD-B a superior drug candidate.

Decision Logic & Mechanism

The following diagram illustrates the decision-making process for medicinal chemists when choosing between these substituents.

DecisionMatrix Start Lead Optimization: Thiadiazole Core CheckPotency Is Potency < 50 nM? Start->CheckPotency CheckLogP Is cLogP > 4.0? CheckPotency->CheckLogP Yes Cyclohexyl Select CYCLOHEXYL (Maximize Affinity) CheckPotency->Cyclohexyl No (Need Affinity) CheckMetab Microsomal Stability (Low T1/2?) CheckLogP->CheckMetab Yes (Too Lipophilic) CheckLogP->Cyclohexyl No (LogP OK) CheckMetab->Cyclohexyl Stable Oxanyl Select OXAN-4-YL (Optimize LLE/PK) CheckMetab->Oxanyl Unstable (CYP Liability)

Caption: Decision matrix for bioisosteric replacement based on potency, lipophilicity, and metabolic stability thresholds.

Experimental Protocols

Synthetic Chemistry: Amide Coupling

Most thiadiazole libraries are synthesized via amide coupling between a thiadiazole-amine and a carboxylic acid containing the ring of interest.

Reagents:

  • Amine: 2-amino-1,3,4-thiadiazole derivative.[1][2][3]

  • Acid: Oxane-4-carboxylic acid (CAS: 87413-09-0) or Cyclohexanecarboxylic acid.

  • Coupling Agent: HATU or T3P.

  • Base: DIPEA.

Workflow:

  • Dissolution: Dissolve 1.0 eq of Acid and 1.2 eq of HATU in DMF (0.1 M). Stir for 10 min.

  • Addition: Add 1.0 eq of Thiadiazole-amine and 2.5 eq of DIPEA.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (to remove DMF), 
    
    
    
    , and Brine.
  • Purification: Flash chromatography (MeOH/DCM gradient). Note: Oxanyl derivatives are more polar and will elute later than cyclohexyl analogs.

In Vitro Assay: Microsomal Stability (HLM)

To validate the metabolic advantage of the oxan-4-yl replacement.

Protocol:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .

Metabolic Pathway Visualization

The metabolic superiority of the oxan-4-yl ring stems from blocking the specific hydroxylation sites found on the cyclohexane ring.

Metabolism Substrate_Cy Cyclohexyl-Thiadiazole CYP450 CYP450 (Oxidation) Substrate_Cy->CYP450 Metabolite_Cy Hydroxy-Cyclohexyl (Rapid Clearance) CYP450->Metabolite_Cy High Rate (k) Metabolite_Ox Stable / Slow Clearance CYP450->Metabolite_Ox Low Rate Substrate_Ox Oxan-4-yl-Thiadiazole Substrate_Ox->CYP450 Blocked Site

Caption: Metabolic fate comparison. Cyclohexyl is prone to oxidation; Oxanyl resists this due to the ether oxygen reducing electron density at adjacent carbons.

References

  • Discovery of Glutaminase Inhibitors: Gross, M. I., et al. (2014). "Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer." Molecular Cancer Therapeutics, 13(4), 890-901. Link

  • Bioisosterism Principles: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lipophilicity & LogD: Waring, M. J. (2010). "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 5(3), 235-248. Link

  • Thiadiazole Scaffolds: Hu, Y., et al. (2014). "Recent developments of 1,3,4-thiadiazole derivatives as anticancer agents." Mini Reviews in Medicinal Chemistry, 14(1), 23-35.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in cutting-edge research and drug development, the lifecycle of a chemical intermediate extends far beyond the synthesis bench. Responsible management, from handling to final disposal, is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, ensuring the protection of personnel and the environment.

As a novel heterocyclic compound, specific safety data for 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole is not extensively documented. Therefore, this guide is built upon a foundation of established principles for handling analogous brominated thiadiazole derivatives and adheres to the primary hazardous waste regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Hazard Identification and Risk Assessment

The foundational step in safe disposal is a thorough understanding of the potential hazards. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile from structurally similar compounds. This proactive approach ensures that we operate with a necessary margin of safety.

Inferred Hazard Profile:

Analysis of analogous compounds, such as 2-Amino-5-bromo-1,3,4-thiadiazole and 2-Bromo-5-methyl-1,3,4-thiadiazole, suggests that this compound should be handled as a hazardous substance with the following potential risks[1][2][3]:

Hazard ClassificationInferred Risk DescriptionPrecautionary Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]Systemic toxicity is possible through multiple exposure routes. Ingestion may lead to gastrointestinal irritation[2].
Skin Corrosion/Irritation Category 2: Causes skin irritation.[2][3][4]Direct contact can cause inflammation, redness, and discomfort. Prolonged contact may lead to more severe dermal effects.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][3][4]The compound can cause significant, potentially damaging, irritation upon contact with eye tissue.
Specific Target Organ Toxicity Category 3: May cause respiratory irritation.[1][2][3]Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.

Special Considerations for Brominated Heterocycles:

The presence of bromine in the heterocyclic structure introduces a critical consideration for final disposal. Brominated compounds, when subjected to incomplete or uncontrolled thermal treatment, have the potential to form highly toxic and persistent polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)[5][6]. This necessitates a disposal pathway that can manage and mitigate this risk, making disposal via a licensed hazardous waste incinerator with advanced off-gas scrubbing technology the only responsible option[7].

Pre-Disposal Safety Protocols & Personal Protective Equipment (PPE)

Before any waste handling begins, establishing a safe working environment is non-negotiable. The risk assessment directly informs the required level of personal protection.

  • Engineering Controls : All handling of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, including weighing, solution preparation, and packaging for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors[8]. Ensure that a certified safety shower and eyewash station are readily accessible[3].

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Gloves : Chemical-resistant nitrile gloves are required. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination[2][9].

    • Eye Protection : Wear safety glasses with side shields or, for greater protection against splashes, tight-sealing safety goggles[3][9].

    • Lab Coat : A standard laboratory coat must be worn and kept fully fastened to protect against incidental skin contact[9].

    • Respiratory Protection : While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required if dust or aerosols are generated outside of this primary engineering control[3].

Waste Characterization, Segregation, and Containerization

Proper segregation at the point of generation is a legal requirement and a critical safety measure. It prevents dangerous chemical reactions and simplifies the final disposal process. Under the EPA's Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to correctly identify and manage hazardous waste[10][11]. Based on its inferred toxicity, 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole must be managed as hazardous waste[12].

Step-by-Step Segregation and Containerization Protocol:

  • Select Appropriate Containers : Use only chemically compatible, leak-proof containers with secure, tight-fitting lids. For solids, this may be a wide-mouthed plastic or glass jar. For liquids, use a dedicated hazardous waste container, often provided by your institution's Environmental Health & Safety (EHS) department.

  • Segregate Waste Streams :

    • Solid Waste : Collect any unused or expired pure compound, reaction byproducts, and contaminated consumables (e.g., weighing papers, paper towels, gloves, and absorbent pads used for minor spills) in a designated solid hazardous waste container.

    • Liquid Waste : Collect all solutions containing the compound in a separate liquid hazardous waste container. Causality: Never mix this waste stream with other incompatible wastes, such as strong oxidizing agents, acids, or bases, to prevent uncontrolled reactions[2][3].

    • Sharps Waste : Any contaminated sharps, such as needles, Pasteur pipettes, or broken glassware, must be placed into a designated, puncture-proof sharps container[9].

  • Label Containers Clearly and Completely : As soon as waste is added, label the container. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole" .

    • The approximate concentration and composition of the waste.

    • Any associated hazard symbols (e.g., irritant, harmful).

  • Maintain Container Integrity : Keep waste containers closed at all times, except when actively adding waste. Store them in a designated satellite accumulation area within the laboratory, away from heat sources and high-traffic areas.

Disposal Workflow and Spill Management

The following diagram illustrates the logical flow from waste generation to final disposal. This systematic process ensures that all safety and regulatory checkpoints are met.

G cluster_prep Preparation & Handling cluster_process Segregation & Containerization cluster_final Storage & Disposal A Identify Waste (Solid, Liquid, Sharps) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work Inside a Chemical Fume Hood B->C D Segregate by Waste Type C->D E_Solid Solid Waste (Contaminated materials, unused compound) D->E_Solid F_Liquid Liquid Waste (Solutions containing the compound) D->F_Liquid G_Sharps Sharps Waste (Contaminated glassware, needles) D->G_Sharps H Label Container: 'Hazardous Waste' & Full Chemical Name I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup by Licensed Hazardous Waste Contractor I->J K Complete 'Cradle-to-Grave' Waste Manifest J->K L Final Disposal via High-Temp Incineration with Scrubbing K->L

Caption: Disposal workflow for 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole.

Spill Management:

In the event of a small spill, follow your institution's established spill response procedures. Generally, this involves:

  • Alerting personnel in the immediate area.

  • Wearing appropriate PPE, including respiratory protection if necessary.

  • Absorbing the spill with an inert material (e.g., vermiculite or sand).

  • Collecting the contaminated absorbent into your solid hazardous waste container.

  • Decontaminating the surface with a suitable solvent (e.g., ethanol) followed by soap and water[9].

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately, as this may fall under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[13].

Final Disposal and Regulatory Compliance

Under no circumstances should 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole or its waste be disposed of down the drain or in the regular trash[14][15]. This is illegal and environmentally irresponsible.

  • Professional Disposal : The final step is to transfer the properly containerized and labeled waste to a licensed hazardous waste disposal company. These contractors are equipped to transport the waste and ensure its destruction in compliance with all federal and state regulations.

  • Tracking and Documentation : The "cradle-to-grave" management of hazardous waste is tracked using a hazardous waste manifest system.[16] This document provides a paper trail from your laboratory to the final disposal facility, ensuring accountability throughout the process.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage the disposal of 2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methyl-1,3,4-thiadiazole 97.
  • Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 2-Amino-5-bromo-[9][10][16]thiadiazole. Retrieved from Fisher Scientific website.

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?
  • Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids.
  • BLDpharm. (n.d.). 2-Bromo-5-cyclohexyl-1,3,4-thiadiazole.
  • TCI Chemicals. (2025, January 27). SAFETY DATA SHEET - 2,5-Bis(4-diethylaminophenyl)-1,3,4-oxadiazole.
  • PubChem. (n.d.). 2-bromo-5-(oxan-4-yl)-1,3,4-thiadiazole.
  • Sunway Pharm Ltd. (n.d.). 2-BROMO-5-(OXAN-4-YL)-1,3,4-THIADIAZOLE.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
  • Morf, L. S., et al. (n.d.). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology.
  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from Aerosol and Air Quality Research website.
  • MDPI. (2025, September 8). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
  • Mehta, D. K., et al. (2015). Greener approach as a recent advancement in the synthesis of thiadiazole. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (2025, August 5). Waste electrical and electronic equipment plastics with brominated flame retardants - From legislation to separate treatment - Thermal processes.
  • Pharmedicopublishers.com. (2025, March 25). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential.
  • Pilloud, F., et al. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. CHIMIA.

Sources

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2-Bromo-5-(oxan-4-yl)-1,3,4-thiadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.